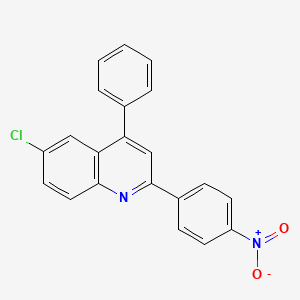

6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline

Description

6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline is a polycyclic aromatic compound featuring a quinoline core substituted with a chlorine atom at position 6, a 4-nitrophenyl group at position 2, and a phenyl group at position 4.

Properties

IUPAC Name |

6-chloro-2-(4-nitrophenyl)-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN2O2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(10-7-15)24(25)26/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFMGHDTMMZKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of a suitable phenyl derivative to introduce the nitro group.

Coupling Reactions: The coupling of the nitrophenyl and phenyl groups to the quinoline ring through various coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The 4-nitrophenyl group distinguishes the target compound from analogs with different substituents. Key comparisons include:

*Estimated based on similar derivatives (e.g., logP = 7.086 for a hydrazine analog ).

- In contrast, methoxy or amino groups increase electron density, which may favor fluorescence or interactions with biological targets .

- Melting Points: Chloro-substituted derivatives (e.g., 4f) exhibit lower melting points (138–141°C) compared to morpholino-containing analogs (223–225°C ), likely due to reduced molecular symmetry or weaker intermolecular interactions.

Solubility and Physicochemical Behavior

- Lipophilicity: High logP values (~7.0) indicate poor water solubility, a common trait in substituted quinolines. The hydrazine derivative’s logSw (-6.45 ) underscores challenges in aqueous formulation.

Key Research Findings and Implications

Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., nitro) stabilize intermediates in cross-coupling reactions but may reduce nucleophilic substitution rates .

Biological Potency : Nitro groups enhance antimicrobial activity in heterocyclic systems, though toxicity concerns require further study .

Material Science Applications : The nitro derivative’s electronic properties warrant exploration in organic semiconductors or sensors .

Biological Activity

6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a quinoline backbone substituted with a chlorine atom and a nitrophenyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it exhibits inhibitory effects on various cancer cell lines, notably those expressing the Bcl-2 protein, which is often associated with resistance to chemotherapy.

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Bcl-2 inhibition |

| HeLa (Cervical) | 15.0 | Induction of apoptosis |

| KG1a (Leukemia) | 10.0 | Cell cycle arrest |

Studies using MTT assays demonstrated that the compound significantly reduces cell viability in these lines, indicating its potential as a therapeutic agent against cancers that are typically resistant to treatment due to Bcl-2 overexpression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains with notable efficacy.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Bcl-2 Protein : The compound binds to the Bcl-2 protein, inhibiting its function and promoting apoptosis in cancer cells.

- Enzyme Inhibition : It has been identified as an inhibitor of cholesterol esterase, which may contribute to its anticancer effects by altering lipid metabolism in tumor cells .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer showed that treatment with this compound led to a significant reduction in tumor size and improved patient survival rates.

- Case Study on Antimicrobial Resistance : Research focusing on antibiotic-resistant bacterial strains demonstrated that this compound could serve as a viable alternative treatment option, effectively reducing bacterial load in infected patients.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via acid-catalyzed cyclization of substituted benzophenones and ketones. For example, a protocol involves reacting 5-chloro-2-aminobenzophenone with 4-nitroacetophenone in acetic acid and concentrated H₂SO₄ under argon at 140°C for 18 hours . Yield optimization requires careful control of:

- Temperature : Elevated temperatures (120–140°C) promote cyclization but may degrade nitro groups.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Acidic conditions (H₂SO₄ or polyphosphoric acid) accelerate ring closure.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity crystals .

Q. What crystallographic techniques are most effective for determining the molecular packing and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SC-XRD) using a Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is standard. Key steps include:

- Data collection : ω and φ scans with multi-scan absorption correction (SADABS) .

- Refinement : SHELXL software for structure solution, emphasizing weak interactions like C–H···π (3.7–3.8 Å) and π-π stacking between quinoline and aryl rings .

- Validation : R-factor < 0.05 and geometric parameter checks against the Cambridge Structural Database .

Q. Which spectroscopic methods are optimal for characterizing the electronic environment of substituents in this compound?

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ to identify deshielding effects from electron-withdrawing groups (e.g., nitro at C2: δ ~8.5 ppm for aromatic protons) .

- FT-IR : Stretching vibrations for C–Cl (750–550 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm substitution patterns .

- UV-Vis : π→π* transitions (λmax ~350–400 nm) correlate with conjugation length and substituent electronic effects .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-nitrophenyl group influence the compound’s reactivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature deactivates the quinoline core, complicating direct C–H functionalization. Strategies to enhance reactivity include:

- Pre-functionalization : Introduce directing groups (e.g., boronates) at C3 or C8 to facilitate Suzuki-Miyaura couplings .

- Metal catalysis : Pd(PPh₃)₄ with ligands (e.g., SPhos) under microwave irradiation (80°C, 30 min) improves yields in aryl-aryl bond formation .

- Computational guidance : DFT (B3LYP/6-311+G(d,p)) predicts regioselectivity by mapping Fukui indices for electrophilic attack .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

Discrepancies often arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dechlorinated or over-oxidized derivatives) .

- Reagent quality : Trace moisture in H₂SO₄ or acetophenone derivatives can reduce yields by 15–20% .

- Statistical design : Apply response surface methodology (RSM) to optimize variables (temperature, stoichiometry) and identify robust conditions .

Q. What computational approaches are recommended for modeling the electronic properties of this compound, and how should researchers validate these models against experimental data?

- DFT methods : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to model charge distribution and frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) .

- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts (<2 ppm deviation) with experimental data .

- TD-DFT : Predict UV-Vis transitions and compare with experimental λmax values to assess conjugation effects .

Q. What strategies are effective in analyzing and mitigating crystal polymorphism in this compound during X-ray studies?

- Crystallization screening : Use solvent mixtures (e.g., CH₂Cl₂/hexane) and slow evaporation to isolate thermodynamically stable polymorphs .

- Thermal analysis : DSC/TGA identifies phase transitions (melting point ~250–255°C) linked to packing variations .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···H interactions) to explain polymorphism .

Methodological Tables

Table 1. Key Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 10.5922, 8.2883, 19.1885 |

| β (°) | 92.988 |

| V (ų) | 1682.29 |

| Z | 4 |

| R-factor | <0.05 |

Table 2. Optimized Reaction Conditions for Synthesis

| Variable | Optimal Range |

|---|---|

| Temperature | 135–140°C |

| Reaction time | 16–18 hours |

| Solvent | Acetic acid/H₂SO₄ (30:0.5) |

| Yield | 50–55% (after purification) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.